Adenosine 5'-(trihydrogen diphosphate), P'-beta-D-glucopyranosyl ester, disodium salt (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-(trihydrogen diphosphate), P’-beta-D-glucopyranosyl ester, disodium salt (9CI) is a chemical compound with the molecular formula C16H23N5Na2O15P2 and a molecular weight of 633.31 g/mol It is a white to off-white powder that is soluble in water . Adenosine 5’-Diphosphoglucose is widely used as a glucose donor in various biochemical processes, including starch synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 5’-(trihydrogen diphosphate), P’-beta-D-glucopyranosyl ester, disodium salt can be synthesized through enzymatic reactions involving adenosine triphosphate (ATP) and glucose-1-phosphate. The reaction is catalyzed by the enzyme ADP-glucose pyrophosphorylase, which facilitates the transfer of glucose from glucose-1-phosphate to ATP, forming ADP-glucose and pyrophosphate .
Industrial Production Methods
Industrial production of Adenosine 5’-Diphosphoglucose typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzyme ADP-glucose pyrophosphorylase, leading to the efficient production of ADP-glucose . The compound is then purified through various chromatographic techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-Diphosphoglucose undergoes several types of chemical reactions, including:
Glycosylation Reactions: It acts as a glucose donor in glycosylation reactions, where it transfers glucose to acceptor molecules such as proteins and lipids.
Hydrolysis: The compound can be hydrolyzed to produce glucose and adenosine diphosphate (ADP).
Common Reagents and Conditions
Glycosylation Reactions: These reactions typically require the presence of glycosyltransferase enzymes and occur under physiological conditions (pH 7.4, 37°C).
Hydrolysis: Hydrolysis reactions can be catalyzed by acid or enzymatic conditions, often using glycosidases.
Major Products Formed
Scientific Research Applications
Adenosine 5’-Diphosphoglucose has a wide range of scientific research applications, including:
Biochemistry: It is used as a substrate in the study of glycosylation processes and enzyme kinetics.
Molecular Biology: The compound is used in the synthesis of glycogen and starch, making it valuable in research on carbohydrate metabolism.
Industry: Adenosine 5’-Diphosphoglucose is used in the production of bio-based materials and bioplastics.
Mechanism of Action
Adenosine 5’-Diphosphoglucose exerts its effects primarily through its role as a glucose donor in glycosylation reactions. The compound interacts with glycosyltransferase enzymes, facilitating the transfer of glucose to acceptor molecules . This process is essential for the synthesis of glycogen and starch, as well as the modification of proteins and lipids . The molecular targets involved in these pathways include various glycosyltransferases and glycosidases .
Comparison with Similar Compounds
Adenosine 5’-Diphosphoglucose is unique in its ability to act as a glucose donor in glycosylation reactions. Similar compounds include:
Uridine 5’-Diphosphoglucose (UDPG): Functions as a glucose donor in the synthesis of glycogen and glycoproteins.
Guanosine 5’-Diphosphoglucose (GDPG): Involved in the synthesis of polysaccharides in certain bacteria.
Cytidine 5’-Diphosphoglucose (CDPG): Used in the synthesis of bacterial cell wall components.
Adenosine 5’-Diphosphoglucose is distinct due to its specific role in starch and glycogen synthesis in plants and certain bacteria .
Properties
Molecular Formula |
C10H10N5O6P2- |
---|---|
Molecular Weight |
358.16 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methyl phosphoroso phosphate |
InChI |
InChI=1S/C10H11N5O6P2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(20-7)3-19-23(17,18)21-22-16/h1-2,4-7H,3H2,(H,17,18)(H2,11,12,13)/p-1/t6-,7+/m0/s1 |
InChI Key |
DQEAFXHUFWMZFR-NKWVEPMBSA-M |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1COP(=O)([O-])OP=O)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1=CC(OC1COP(=O)([O-])OP=O)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.